molecular formula C11H15NO3 B5564213 N-(2,4-dimethoxyphenyl)propanamide

N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B5564213
M. Wt: 209.24 g/mol
InChI Key: VOGDBGVMOLOYLY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.10519334 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

The compound has been identified to have applications in agriculture, specifically in herbicidal activities. A study synthesized a compound structurally related to N-(2,4-dimethoxyphenyl)propanamide and explored its herbicidal activity. The crystallographic data obtained provided valuable insights into its structural properties, which were found to be effective in herbicidal applications (Liu et al., 2008).

Nonlinear Optical Material

Another study focused on the synthesis of a compound similar to this compound, exploring its potential as an organic electro-optic and non-linear optical material. The research involved the growth of single crystals and characterized them using various techniques, revealing the compound's potential in optical applications (S. Prabhu & P. Rao, 2000).

Pharmacological Evaluation

Research on compounds structurally akin to this compound has also extended into the pharmacological domain. A study synthesized various derivatives and evaluated their anticonvulsant activity in animal models. The findings suggested significant potential for these compounds in treating seizure-related conditions (R. Thirumurugan et al., 2006).

Structural and Optical Properties

A related compound's structural, dielectric, and optical properties were studied, demonstrating the material's potential in various technological applications. The research provided comprehensive data on the crystal structure, vibrational assignments, and optical transmission, further contributing to our understanding of materials similar to this compound (P. Srinivasan et al., 2006).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-11(13)12-9-6-5-8(14-2)7-10(9)15-3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGDBGVMOLOYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.